molecular formula C52H100NO8P B8075434 1,2-Dierucoyl-sn-glycero-3-phosphocholine CAS No. 76420-81-0

1,2-Dierucoyl-sn-glycero-3-phosphocholine

Cat. No. B8075434
CAS RN: 76420-81-0
M. Wt: 898.3 g/mol
InChI Key: SDEURMLKLAEUAY-JFSPZUDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dierucoyl-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C52H100NO8P and its molecular weight is 898.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dierucoyl-sn-glycero-3-phosphocholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dierucoyl-sn-glycero-3-phosphocholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Platelet Activation and Hypotensive Effects : 1-Alkyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, exhibits powerful antihypertensive activity and potent platelet-activating effects. This highlights its role in cardiovascular research and possible therapeutic applications (Wykle, Malone, & Snyder, 1980).

  • Enhancement in Glycan Separation : Phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine and 1,2-dihexanoyl-sn-glycero-3-phosphocholine are used as additives in capillary electrophoresis to enhance the separation of glycans, indicating their importance in biochemical analysis and research (Luo, Archer-Hartmann, & Holland, 2010).

  • Enzymatic Synthesis and Deacylation : Research on the enzymatic synthesis and deacylation of compounds like 1,2-diacyl-sn-glycero-3-phosphocholines, to which 1,2-Dierucoyl-sn-glycero-3-phosphocholine is related, provides insights into the synthesis of structured phospholipids, a vital area in lipid chemistry and biochemistry (Blasi et al., 2006).

  • Lipid Bilayer and Membrane Studies : This phospholipid is important in the study of lipid bilayers and membranes, particularly in understanding the dynamics of membrane-bound peptides and proteins, as evidenced by research using bicelle systems formed by mixtures of related phosphocholines (Wu et al., 2010).

  • Liposome and Polymerized Lipid Research : It is used in the synthesis and study of liposomes and polymerized lipids, which have applications in drug delivery and membrane modeling. The ability to form stable polymerized liposomes under mild conditions is particularly significant (Sadownik, Stefely, & Regen, 1986).

  • Biophysical and Structural Biology Applications : Its use in biophysical studies and structural biology, such as in the analysis of phospholipid bilayers using techniques like small angle neutron scattering, highlights its relevance in understanding cell membrane dynamics and structure (Nguyen et al., 2019).

properties

IUPAC Name

[(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEURMLKLAEUAY-JFSPZUDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H100NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345798
Record name 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

898.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(22:1(13Z)/22:1(13Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dierucoyl-sn-glycero-3-phosphocholine

CAS RN

51779-95-4, 76420-81-0
Record name 1,2-Dierucoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051779954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Didocos-13-enoyl phoshatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dierucoyl-sn-glycero-3-phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z951826B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dierucoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
1,2-Dierucoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1,2-Dierucoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1,2-Dierucoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
1,2-Dierucoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1,2-Dierucoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.